IP3K Inhibitor - 519178-28-0

IP3K Inhibitor

Catalog Number: EVT-254446
CAS Number: 519178-28-0
Molecular Formula: C20H16F3N7O2
Molecular Weight: 443.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TNP is a cell-permeable inhibitor of inositol-1,4,5-trisphosphate 6-kinase 1 (IP6K1; IC50 = 0.55 µM; Ki = 0.24 µM) and IP3K (IC50 = 10.2 µM; Ki = 4.3 µM) that binds to the ATP-binding sites of both enzymes. 1,2 TNP reduces IP7 and IP8 levels (IC50s = ~3 and 1 µM, respectively) and inhibits insulin release in MIN6 cells. It increases intracellular calcium levels in a concentration-dependent manner in HL-60 cells, potentially due to a 2- to 3-fold accumulation of IP3, and induces degranulation in mast cells.
Reversible inositol hexakisphosphate kinase (IP6K) inhibitor (IC50 = 0.47um for inhibition of InsP7 formation). Also inhibits inositol 1,4,5-trisphosphate 3-kinase (IP3K) (IC50 = 10.2um). Binds to the ATP binding site of IP3K (Ki = 4.3um).
Reversible inositol hexakisphosphate kinase (IP6K) inhibitor (IC50 = 0.47 μM for inhibition of InsP7 formation). Also inhibits inositol 1,4,5-trisphosphate 3-kinase (IP3K) (IC50 = 10.2 μM). Binds to the ATP binding site of IP3K (Ki = 4.3 μM).

Inositol 1,4,5-trisphosphate (IP3)

  • Compound Description: Inositol 1,4,5-trisphosphate (IP3) is a secondary messenger molecule involved in intracellular calcium signaling. It is generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). []
  • Relevance: IP3 serves as the natural substrate for IP3K. The IP3K inhibitor (2-trifluoromethyl [6-(4-nitrobenzyl)-purine]) likely shares some structural similarity with IP3 to compete for the enzyme's active site and block IP4 production. [, ]

Inositol 1,3,4,5-tetrakisphosphate (IP4)

  • Compound Description: Inositol 1,3,4,5-tetrakisphosphate (IP4) is the product of the phosphorylation of IP3 by IP3K. It is suggested that IP4 may also act as a second messenger, potentiating the calcium-mobilizing effects of IP3 and regulating other cellular processes. [, ]
  • Relevance: IP4 is the direct product of IP3K, the enzyme targeted by the inhibitor 2-trifluoromethyl [6-(4-nitrobenzyl)-purine]. By inhibiting IP3K, the inhibitor aims to reduce the levels of IP4 and study its downstream effects. [, ]

Purine Analogs

  • Relevance: The IP3K Inhibitor (2-trifluoromethyl [6-(4-nitrobenzyl)-purine]) is identified as a purine derivative. This suggests that its core structure might be based on the purine scaffold, with the trifluoromethyl and nitrobenzyl substituents potentially contributing to its inhibitory activity against IP3K. []
Classification

IP3K inhibitors can be classified based on their specificity and mechanism of action. They are primarily categorized into:

  • Selective Inhibitors: Target specific isoforms of IP3K.
  • Pan-Inhibitors: Affect multiple isoforms or related kinases.
  • Dual Inhibitors: Simultaneously inhibit IP3K and other pathways (e.g., phosphoinositide 3-kinase/mammalian target of rapamycin).
Synthesis Analysis

The synthesis of IP3K inhibitors generally involves several organic chemistry techniques. Common methods include:

  1. Nucleophilic Aromatic Substitution: This method is often employed to introduce functional groups onto aromatic rings, enhancing the inhibitor's potency.
  2. Cross-Coupling Reactions: Techniques such as Suzuki or Heck reactions are utilized to form carbon-carbon bonds between different molecular fragments.

For instance, a recent study reported the synthesis of novel substituted morpholinopyrimidines using sequential nucleophilic aromatic substitution and cross-coupling reactions, achieving significant potency against PI3K pathways with yields exceeding 70% under optimized conditions involving palladium catalysts .

Technical Parameters

  • Catalysts: Palladium-based catalysts (e.g., Pd(dppf)Cl2) have shown high efficiency in promoting cross-coupling reactions.
  • Solvents: Dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are commonly used solvents that facilitate the reaction while maintaining solubility.
  • Temperature Control: Precise temperature management during reactions is critical to avoid side reactions and ensure product purity.
Molecular Structure Analysis

The molecular structure of IP3K inhibitors typically features a core scaffold that allows for selective binding to the target enzyme. Key structural elements include:

  • Aromatic Rings: Often incorporated to enhance binding affinity through π-π interactions.
  • Functional Groups: Hydroxyl, amine, or carboxyl groups are frequently added to improve solubility and interaction with the enzyme's active site.
  • Linker Chains: These are used to connect different moieties, allowing for flexibility in binding orientation.

For example, a study highlighted the use of morpholine as a critical component due to its ability to form hydrogen bonds with the active site residues of IP3K .

Relevant Data

  • Molecular Weight: Varies depending on the specific inhibitor but typically ranges from 300 to 500 g/mol.
  • LogP Values: Indicative of lipophilicity, which is crucial for bioavailability; values often fall between 2 and 5.
Chemical Reactions Analysis

The chemical reactions involving IP3K inhibitors primarily focus on their interaction with cellular targets. Key reactions include:

  1. Phosphorylation Reactions: Inhibitors compete with ATP for binding at the active site of IP3K, preventing phosphorylation of inositol phosphates.
  2. Hydrolysis Reactions: Some inhibitors may undergo hydrolysis under physiological conditions, altering their activity profiles.

Technical Details

  • IC50 Values: Many inhibitors exhibit IC50 values in the nanomolar range, indicating high potency.
  • Reaction Conditions: Optimal conditions often include physiological pH and temperature to mimic cellular environments.
Mechanism of Action

The mechanism of action for IP3K inhibitors involves competitive inhibition at the enzyme's active site. By binding to this site:

  • They prevent the conversion of phosphatidylinositol 4,5-bisphosphate into inositol 1,4,5-trisphosphate.
  • This inhibition leads to decreased intracellular calcium release and reduced activation of downstream signaling pathways involved in cell proliferation and survival.

Relevant Data

  • Binding Affinity: Typically measured using techniques such as surface plasmon resonance or isothermal titration calorimetry, revealing dissociation constants (Kd) often below 100 nM for effective inhibitors .
Physical and Chemical Properties Analysis

IP3K inhibitors exhibit diverse physical and chemical properties that influence their pharmacokinetics:

  • Solubility: Generally moderate solubility in aqueous solutions; modifications can enhance solubility profiles.
  • Stability: Chemical stability is crucial; many compounds are designed to resist hydrolysis under physiological conditions.
  • Melting Points: Vary widely; many solid compounds exhibit melting points between 100°C and 200°C.

Relevant Data

  • pKa Values: Important for understanding ionization states at physiological pH; typically range from 7 to 10 depending on functional groups present.
Applications

The applications of IP3K inhibitors span various fields:

  1. Cancer Therapy: Targeting aberrant signaling pathways involved in tumor growth and metastasis.
  2. Neurodegenerative Diseases: Investigating roles in neuronal signaling and potential neuroprotective effects.
  3. Inflammatory Disorders: Modulating immune responses through inhibition of pro-inflammatory signaling pathways.

Recent studies have demonstrated promising results in preclinical models where selective IP3K inhibitors significantly reduced tumor growth rates while minimizing off-target effects .

Molecular Mechanisms of PI3K Inhibition in Oncogenic Signaling

Structural Basis of PI3K Isoform Activation and ATP-Binding Domains

Class I PI3Ks are heterodimers comprising catalytic (p110α, β, δ, γ) and regulatory subunits (e.g., p85α). The p110α isoform (encoded by PIK3CA) is frequently mutated in cancer and features five critical domains:

  • Adaptor-Binding Domain (ABD): Mediates p85 interaction
  • Ras-Binding Domain (RBD): Binds active GTP-Ras (e.g., K-Ras4B)
  • C2 Domain: Membrane association
  • Helical Domain: Scaffolding with regulatory helices
  • Kinase Domain: ATP-binding and catalytic activity [5] [8]

The ATP-binding site resides in the kinase domain, where conserved residues form a hydrophobic pocket for ATP coordination. Oncogenic mutations (e.g., H1047R in the kinase domain, E542K/E545K in the helical domain) induce constitutive membrane localization or disrupt p85-mediated autoinhibition, respectively. H1047R alters the catalytic cleft polarity, facilitating PIP₂ substrate access, while E542K/E545K disrupts hydrogen bonding with the p85 nSH2 domain, releasing catalytic inhibition [5] [7] [8].

Table 1: Key PI3Kα Domains and Oncogenic Mutations

DomainFunctionHotspot MutationsStructural Consequence
KinaseATP binding, catalysisH1047REnhanced membrane affinity & activity
Helicalp85 interaction scaffoldE542K, E545KDisrupted nSH2 binding, constitutive activation
RBDRas effector bindingK-Ras4B docking induces allosteric activation
C2Membrane anchoringStabilizes membrane localization

Allosteric vs. Orthosteric Inhibition Strategies in PI3Kα Mutants

Orthosteric inhibitors (e.g., Alpelisib) compete with ATP at the kinase domain. They exhibit isoform selectivity by exploiting structural variations in the ATP-binding cleft. For example, Alpelisib’s sulfonylurea moiety forms hydrogen bonds with Gln859 in PI3Kα, a residue not conserved in other isoforms [5] [7].

Allosteric inhibitors target regulatory sites outside the ATP pocket:

  • Inter-subunit interfaces: Disrupt p85-p110 autoinhibition (e.g., compounds stabilizing inactive conformations)
  • Ras-effector interface: Block K-Ras4B binding to RBD, critical in Ras-driven cancers like pancreatic ductal adenocarcinoma (PDAC) [8]

Molecular dynamics simulations reveal that K-Ras4B binding to RBD triggers long-range conformational changes:

  • Ras binding disrupts nSH2-C2/helical domain interactions
  • Alters community networking in the kinase domain
  • Releases autoinhibition, enabling PIP₂ phosphorylation [8]

Allosteric modulators exploiting these dynamics (e.g., RBD binders) could circumvent resistance to orthosteric inhibitors.

Role of PI3K Catalytic (p110) and Regulatory (p85) Subunit Interactions

The p85 subunit (p85α, p85β, p55γ) stabilizes p110 and maintains basal inhibition. Its domains include:

  • nSH2/cSH2: Bind phosphotyrosine motifs (YXXM) in activated receptors
  • iSH2: Primary p110-binding site
  • SH3/BH domains: Mediate protein interactions [3] [5]

In unstimulated states, p85’s nSH2 domain contacts the p110 helical domain, suppressing activity. Growth factor signaling relieves this via two mechanisms:

  • Receptor recruitment: Phosphorylated YXXM motifs recruit p85 nSH2/cSH2, displacing it from p110
  • PKA phosphorylation: Phosphorylation of p85α at Ser83 by PKA enhances IRS-1 binding, promoting PI3K membrane translocation and accelerating AKT/ERK activation kinetics [3]

Oncogenic p110α mutations (e.g., E545K) mimic activated states by weakening nSH2 binding. This allows Ras-GTP to further stabilize active conformations via RBD engagement [8].

Downstream Effector Modulation: AKT/mTOR Axis and FOXO Transcription Factors

PI3K-generated PIP₃ recruits AKT and PDK1 to the membrane. PDK1 phosphorylates AKT at Thr308, while mTORC2 phosphorylates Ser473, fully activating AKT. Key downstream effects include:

  • mTORC1 activation: AKT phosphorylates TSC2, relieving inhibition of Rheb→mTORC1, driving protein synthesis and autophagy suppression
  • FOXO inactivation: AKT phosphorylates FOXO transcription factors (FOXO1/3/4), excluding them from the nucleus and blocking pro-apoptotic gene expression (e.g., BIM, PUMA) [4] [6]

In PI3K inhibitor-resistant breast cancer, hyperactive mTORC1 (due to loss of feedback inhibition) creates a metabolic vulnerability. mTORC1 suppresses autophagy during nutrient stress, depleting aspartate and causing energy crisis. This sensitizes cells to metabolic drugs like dichloroacetate (DCA) or metformin [4].

Table 2: PI3K/AKT/mTOR Downstream Effectors and Inhibitor Implications

EffectorActivation TriggerOncogenic FunctionsTherapeutic Targeting Approach
AKTPIP₃/PDK1/mTORC2Inhibits apoptosis, promotes growthAKT allosteric inhibitors (e.g., MK-2206)
mTORC1AKT-mediated TSC2 inhibitionProtein synthesis, autophagy suppressionRapalogs (e.g., Everolimus)
FOXOInactivated by AKTTumor suppression when activeFOXO activators (experimental)

FOXO proteins are critical feedback regulators: Nuclear FOXO1/3a induce IRS2 and PTEN expression, dampening PI3K signaling. Inhibitors blocking AKT-mediated FOXO phosphorylation may restore this tumor-suppressive axis [4] [6].

Properties

CAS Number

519178-28-0

Product Name

IP3K Inhibitor

IUPAC Name

6-N-[(4-nitrophenyl)methyl]-2-N-[[3-(trifluoromethyl)phenyl]methyl]-7H-purine-2,6-diamine

Molecular Formula

C20H16F3N7O2

Molecular Weight

443.4 g/mol

InChI

InChI=1S/C20H16F3N7O2/c21-20(22,23)14-3-1-2-13(8-14)10-25-19-28-17(16-18(29-19)27-11-26-16)24-9-12-4-6-15(7-5-12)30(31)32/h1-8,11H,9-10H2,(H3,24,25,26,27,28,29)

InChI Key

DDSBPUYZPWNNGH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC3=C(C(=N2)NCC4=CC=C(C=C4)[N+](=O)[O-])NC=N3

Synonyms

N6-[(4-nitrophenyl)methyl]-N2-[[3-(trifluoromethyl)phenyl]methyl]-9H-Purine-2,6-diamine

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC3=C(C(=N2)NCC4=CC=C(C=C4)[N+](=O)[O-])NC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.